Enhanced Aldehyde Electrophilicity
The 5-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the aldehyde carbon, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack compared to the unsubstituted analog . This is quantitatively reflected in the predicted pKa of the conjugate acid: -1.07 ± 0.10 for the 5-chloro compound versus 0.17 ± 0.10 for the unsubstituted 1-methyl-1H-pyrazole-4-carbaldehyde . The more negative pKa value indicates a significantly more stabilized conjugate base (and thus a more reactive aldehyde) in the 5-chloro derivative, a critical factor in condensation reactions where aldehyde reactivity governs yield and selectivity.
| Evidence Dimension | Conjugate Acid pKa (Predicted) |
|---|---|
| Target Compound Data | -1.07 ± 0.10 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-4-carbaldehyde: 0.17 ± 0.10 |
| Quantified Difference | ΔpKa = -1.24 units (more acidic/electrophilic) |
| Conditions | Predicted values; computational chemistry model (ACD/Labs) |
Why This Matters
For procurement, this quantifiable electronic difference means the 5-chloro derivative is a distinctly more reactive electrophile, enabling faster reactions or access to different product distributions in nucleophilic additions and condensations compared to the non-halogenated analog.
